Cas no 5106-58-1 (2-methyl-2-(pyrazin-2-yl)propanenitrile)

2-Methyl-2-(pyrazin-2-yl)propanenitrile is a specialized nitrile compound featuring a pyrazine moiety, which imparts unique reactivity and structural properties. Its rigid pyrazine ring enhances stability, while the nitrile group offers versatility in synthetic applications, such as serving as a precursor for heterocyclic compounds or pharmaceuticals. The tert-butyl-like substitution at the α-position (2-methyl) contributes to steric hindrance, potentially influencing selectivity in coupling or functionalization reactions. This compound is particularly valuable in medicinal chemistry and agrochemical research, where its scaffold can be leveraged to develop biologically active molecules. Its well-defined structure and functional groups make it a useful intermediate for targeted synthesis.
2-methyl-2-(pyrazin-2-yl)propanenitrile structure
5106-58-1 structure
Product Name:2-methyl-2-(pyrazin-2-yl)propanenitrile
CAS No:5106-58-1
MF:C8H9N3
MW:147.177160978317
CID:934675
PubChem ID:32639896
Update Time:2025-05-26

2-methyl-2-(pyrazin-2-yl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2-pyrazin-2-yl-propionitrile
    • 2-Methyl-2-pyrazin-2-ylpropanenitrile
    • 2-methyl-2-(pyrazin-2-yl)propanenitrile
    • CS-0272359
    • A913417
    • DTXSID00652760
    • 5106-58-1
    • EN300-1840492
    • AKOS006284006
    • MDL: MFCD08166619
    • Inchi: 1S/C8H9N3/c1-8(2,6-9)7-5-10-3-4-11-7/h3-5H,1-2H3
    • InChI Key: MCRYYQVFAOPTTH-UHFFFAOYSA-N
    • SMILES: N1C=CN=CC=1C(C#N)(C)C

Computed Properties

  • Exact Mass: 147.08000
  • Monoisotopic Mass: 147.079647300g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 49.6Ų

Experimental Properties

  • PSA: 49.57000
  • LogP: 1.27778

2-methyl-2-(pyrazin-2-yl)propanenitrile Security Information

  • HazardClass:IRRITANT

2-methyl-2-(pyrazin-2-yl)propanenitrile Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-methyl-2-(pyrazin-2-yl)propanenitrile Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:5106-58-1)2-methyl-2-(pyrazin-2-yl)propanenitrile
Order Number:A913417
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:48
Price ($):337.0
Email:sales@amadischem.com

Additional information on 2-methyl-2-(pyrazin-2-yl)propanenitrile

Comprehensive Overview of 2-Methyl-2-(pyrazin-2-yl)propanenitrile (CAS No. 5106-58-1): Properties, Applications, and Industry Insights

2-Methyl-2-(pyrazin-2-yl)propanenitrile (CAS No. 5106-58-1) is a specialized organic compound featuring a pyrazine ring and a nitrile functional group. This structurally unique molecule has garnered attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The compound's molecular formula C9H11N3 and molecular weight of 161.21 g/mol make it a versatile intermediate in synthetic chemistry.

Recent trends in drug discovery have increased demand for heterocyclic nitriles like 2-methyl-2-(pyrazin-2-yl)propanenitrile. Researchers particularly value its balanced lipophilicity and hydrogen-bonding capacity, which are crucial for optimizing bioavailability in candidate compounds. The pyrazine moiety contributes to π-π stacking interactions, while the nitrile group serves as a versatile handle for further derivatization through reactions such as hydrolysis, reduction, or cycloadditions.

From a synthetic chemistry perspective, this compound exemplifies the growing importance of nitrile-containing scaffolds in modern medicinal chemistry. Its thermal stability (typically stable below 200°C) and solubility profile (moderate solubility in polar organic solvents) make it practical for various organic transformations. Analytical characterization typically involves HPLC, GC-MS, and NMR spectroscopy, with the latter confirming the characteristic chemical shifts of both the pyrazine protons and the aliphatic methyl groups.

In the context of green chemistry advancements, researchers are exploring more sustainable routes to synthesize 2-methyl-2-(pyrazin-2-yl)propanenitrile. Current investigations focus on catalytic methods that minimize waste generation and energy consumption. The compound's role in developing crop protection agents has also gained attention, as its structural features appear in several experimental agrochemical intermediates showing promising activity against plant pathogens.

The structure-activity relationship (SAR) studies involving this compound have revealed interesting pharmacophoric patterns. The steric bulk introduced by the gem-dimethyl group adjacent to the nitrile appears to influence both the compound's metabolic stability and its binding affinity to biological targets. These findings have implications for designing central nervous system (CNS) drugs and enzyme inhibitors, where such structural features are often desirable.

Quality control specifications for CAS 5106-58-1 typically require ≥95% purity by HPLC analysis, with strict limits on residual solvents and heavy metals. Storage recommendations generally suggest keeping the material in airtight containers at room temperature, protected from moisture and light to ensure long-term stability. These handling protocols align with standard practices for nitrile compounds in research and development settings.

Emerging applications in material science have expanded the potential uses of 2-methyl-2-(pyrazin-2-yl)propanenitrile. Its incorporation into coordination polymers and metal-organic frameworks (MOFs) is being investigated, leveraging both the nitrogen atoms in the pyrazine ring and the nitrile group as potential ligand sites. Such developments highlight the compound's versatility beyond traditional pharmaceutical applications.

From a commercial perspective, the global market for fine chemical intermediates like 5106-58-1 continues to grow, driven by increased R&D spending in the life sciences sector. Suppliers typically offer this compound in research quantities (100mg to 10kg), with pricing reflecting its specialized nature and the complexity of its synthesis. Current Good Manufacturing Practice (cGMP) versions are available for regulated applications, meeting the stringent requirements of pharmaceutical development.

Recent patent literature reveals innovative uses of 2-methyl-2-(pyrazin-2-yl)propanenitrile in kinase inhibitor development and antiviral drug discovery. The compound's ability to serve as a conformational constraint element in larger molecules makes it particularly valuable for addressing challenging biological targets. These applications align with current industry priorities in precision medicine and targeted therapies.

Safety assessments indicate that CAS 5106-58-1 requires standard laboratory precautions typical of organic nitriles, including proper ventilation and personal protective equipment. While not classified as highly hazardous under normal handling conditions, appropriate risk assessment protocols should always precede its use. Material Safety Data Sheets (MSDS) provide detailed handling instructions specific to this chemical entity.

The future outlook for 2-methyl-2-(pyrazin-2-yl)propanenitrile appears promising, with potential expansions into bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development. As synthetic methodologies advance and biological targets become more complex, the demand for such structurally sophisticated building blocks will likely increase, solidifying this compound's position in the chemical toolbox of modern researchers.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5106-58-1)2-methyl-2-(pyrazin-2-yl)propanenitrile
A913417
Purity:99%
Quantity:1g
Price ($):337.0
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